molecular formula C11H12O4 B8506166 4-(2-Acetoxyethoxy)benzaldehyde

4-(2-Acetoxyethoxy)benzaldehyde

Cat. No.: B8506166
M. Wt: 208.21 g/mol
InChI Key: WPCZABWDRDXPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Acetoxyethoxy)benzaldehyde is a benzaldehyde derivative characterized by a substituted ethoxy chain at the para position of the aromatic ring. The ethoxy group is further functionalized with an acetoxy (acetyloxy) moiety, imparting unique chemical and physical properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and functional materials. Its structure combines the reactivity of the aldehyde group with the hydrolytic sensitivity of the ester (acetoxy) group, making it valuable for controlled release or prodrug applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

2-(4-formylphenoxy)ethyl acetate

InChI

InChI=1S/C11H12O4/c1-9(13)14-6-7-15-11-4-2-10(8-12)3-5-11/h2-5,8H,6-7H2,1H3

InChI Key

WPCZABWDRDXPJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural analogs of 4-(2-Acetoxyethoxy)benzaldehyde vary in substituents on the ethoxy chain or benzene ring. Key examples include:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Structural Features Reference
This compound -OCH₂CH₂OAc at C4 C₁₁H₁₂O₄ 208.21 Ester-functionalized ethoxy chain
4-(2-Hydroxyethoxy)benzaldehyde -OCH₂CH₂OH at C4 C₉H₁₀O₃ 166.17 Hydroxyl group instead of acetoxy
4-(2-Phenoxyethoxy)benzaldehyde -OCH₂CH₂OPh at C4 C₁₅H₁₄O₃ 242.27 Phenoxy group in ethoxy chain
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde -OCH₂CH₂(1,3-dioxan-2-yl) at C4 C₁₃H₁₆O₄ 236.26 Dioxane ring in ethoxy chain
3-Fluoro-4-(2-methoxyethoxy)benzaldehyde -F at C3, -OCH₂CH₂OMe at C4 C₁₀H₁₁FO₃ 198.19 Fluorine substituent and methoxyethoxy chain

Key Observations:

  • Polarity and Solubility: The acetoxy group in this compound increases lipophilicity compared to the hydroxyl group in 4-(2-Hydroxyethoxy)benzaldehyde, reducing water solubility but enhancing membrane permeability .
  • Stability: The ester group in this compound is prone to hydrolysis under acidic/basic conditions, whereas the dioxane-containing analog () offers enhanced stability due to its cyclic ether structure .

Physicochemical Properties

Physical properties are influenced by substituent electronic and steric effects:

Compound Boiling Point (°C) Density (g/cm³) Predicted LogP* Reactivity Highlights
This compound ~385 (predicted) 1.15–1.20 1.8 Hydrolyzes to 4-(2-Hydroxyethoxy)benzaldehyde
4-(2-Hydroxyethoxy)benzaldehyde 290–300 1.25–1.30 0.5 Forms hydrogen bonds; higher solubility
4-(2-Phenoxyethoxy)benzaldehyde >400 1.18–1.22 2.5 High thermal stability due to aromaticity
4-[2-(1,3-Dioxan-2-yl)ethoxy]benzaldehyde 385.9±22.0 1.145±0.06 1.2 Enhanced stability from dioxane ring

*LogP values estimated using fragment-based methods.

Key Observations:

  • The acetoxyethoxy derivative exhibits moderate lipophilicity (LogP ~1.8), balancing solubility and permeability for drug delivery applications .
  • The dioxane-containing analog () shows lower density and comparable boiling point, suggesting similar volatility but better stability .

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